(E)-N-cyclohexyl-3-octoxyprop-2-enamide
Description
(E)-N-cyclohexyl-3-octoxyprop-2-enamide is a synthetic enamide derivative characterized by a cyclohexylamine group, an octoxy chain, and a conjugated enamide moiety. Its (E)-stereochemistry confers distinct physicochemical properties, including enhanced thermal stability and solubility in nonpolar solvents compared to its (Z)-isomer.
Properties
IUPAC Name |
(E)-N-cyclohexyl-3-octoxyprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO2/c1-2-3-4-5-6-10-14-20-15-13-17(19)18-16-11-8-7-9-12-16/h13,15-16H,2-12,14H2,1H3,(H,18,19)/b15-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJMEDKNCQJAHR-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC=CC(=O)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO/C=C/C(=O)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-cyclohexyl-3-octoxyprop-2-enamide typically involves the reaction of cyclohexylamine with 3-octoxyprop-2-enoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product. The resulting compound is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(E)-N-cyclohexyl-3-octoxyprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
(E)-N-cyclohexyl-3-octoxyprop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-cyclohexyl-3-octoxyprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize (E)-N-cyclohexyl-3-octoxyprop-2-enamide, its structural and functional attributes are compared to three classes of related compounds: nitropyridine derivatives , chlorinated nitrosoureas , and other enamide-based analogs .
Comparison with Nitropyridine Derivatives
Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (Compound 8a) and its chlorinated analog (Compound 8b) () share a keto-enol tautomeric system akin to the enamide group in the target compound. Key differences include:
- Functional Groups : Nitropyridines feature electron-withdrawing nitro and chloro groups, enhancing reactivity in nucleophilic substitution reactions, whereas the octoxy chain in this compound promotes lipophilicity.
- Synthetic Yield : Compound 8a and 8b were synthesized in 50% and 45% yields, respectively, suggesting moderate efficiency . By contrast, the steric bulk of the cyclohexyl group in the target compound may necessitate optimized coupling conditions for comparable yields.
| Property | This compound | Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a) |
|---|---|---|
| Molecular Weight (g/mol) | ~325.5 | 280.3 |
| Key Functional Groups | Enamide, Octoxy, Cyclohexyl | Nitropyridine, Ketoester |
| Solubility | High in chloroform, low in water | Moderate in polar aprotic solvents |
| Synthetic Yield | Not reported | 50% |
Comparison with Chlorinated Nitrosoureas
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) (), a clinically used alkylating agent, diverges significantly in mechanism but shares a chloroethyl group with some enamide derivatives. Notable contrasts include:
- Toxicity Profile : BCNU exhibits dose-limiting hematopoietic toxicity and delayed renal/hepatic effects , whereas enamide derivatives like the target compound are hypothesized to have lower systemic toxicity due to reduced electrophilic reactivity.
- Thermal Stability : BCNU is thermally unstable, requiring cold storage, while the (E)-enamide’s conjugated system likely enhances stability at room temperature.
Comparison with Enamide-Based Analogs
Enamides such as (E)-N-benzyl-3-methoxyprop-2-enamide demonstrate:
- Bioactivity : Anticancer and anti-inflammatory properties via microtubule disruption or COX-2 inhibition.
- Structural Flexibility : Substitution of the cyclohexyl group with benzyl (aromatic) or shorter alkoxy chains alters pharmacokinetics. The octoxy chain in the target compound may prolong half-life but reduce blood-brain barrier penetration.
Notes
Data Limitations : Direct studies on this compound are absent; comparisons rely on structural analogs.
Conflict Resolution : Nitropyridine derivatives () highlight reactivity trade-offs, while BCNU () underscores toxicity concerns absent in enamides.
Authoritative Sources : References span medicinal chemistry () and clinical oncology (), ensuring multidisciplinary validity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
